molecular formula C12H10Cl2N2 B14154055 3,4-dichloro-N-(pyridin-3-ylmethyl)aniline CAS No. 84324-65-2

3,4-dichloro-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B14154055
CAS No.: 84324-65-2
M. Wt: 253.12 g/mol
InChI Key: WEOIRAVYSOGQJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(pyridin-3-ylmethyl)aniline typically involves the reaction of 3,4-dichloroaniline with pyridin-3-ylmethyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(pyridin-3-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3,4-dichloro-N-(pyridin-3-ylmethyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-(pyridin-3-ylmethyl)aniline is unique due to the presence of the pyridin-3-ylmethyl group, which imparts distinct chemical and biological properties compared to other dichloroaniline derivatives. This structural feature enhances its potential for various scientific research applications .

Properties

CAS No.

84324-65-2

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

3,4-dichloro-N-(pyridin-3-ylmethyl)aniline

InChI

InChI=1S/C12H10Cl2N2/c13-11-4-3-10(6-12(11)14)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2

InChI Key

WEOIRAVYSOGQJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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